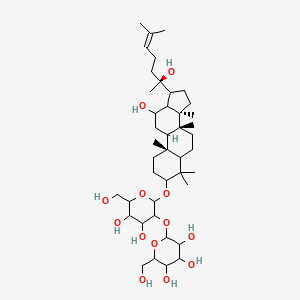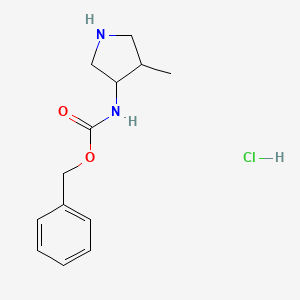
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixt. with cesium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixed with cesium fluoride, is a compound used primarily in the field of organic chemistry. This compound is known for its role in deoxyfluorination reactions, which are essential for the synthesis of fluorinated organic molecules. Fluorinated compounds are highly valuable in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes several types of chemical reactions, including:
Deoxyfluorination: This reaction involves the replacement of hydroxyl groups with fluorine atoms, which is crucial for the synthesis of fluorinated compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, which acts as a fluoride source in deoxyfluorination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Major Products
The major products formed from these reactions are fluorinated organic molecules, which have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is widely used in scientific research due to its role in deoxyfluorination reactions. Some of its applications include:
Chemistry: Used in the synthesis of fluorinated organic compounds, which are important in the development of new materials and catalysts.
Biology: Employed in the labeling of biomolecules with fluorine-18 for positron emission tomography (PET) imaging, which is a powerful tool for studying biological processes in vivo.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and specialty materials that benefit from the unique properties of fluorinated compounds
Mechanism of Action
The mechanism by which 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects involves the activation of the imidazolium ring, which facilitates the transfer of the fluoride ion from cesium fluoride to the target molecule. This process is mediated by the formation of a reactive intermediate, which undergoes nucleophilic substitution to yield the fluorinated product .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride include:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2-Chloro-1,3-dimethylimidazolium chloride
Uniqueness
What sets 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride apart from similar compounds is its high efficiency in deoxyfluorination reactions and its ability to incorporate fluorine-18 into biomolecules for PET imaging. This makes it a valuable tool in both synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C27H36Cl2CsFN2 |
|---|---|
Molecular Weight |
611.4 g/mol |
IUPAC Name |
cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride |
InChI |
InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 |
InChI Key |
AHNDOFVAHQKSBA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)
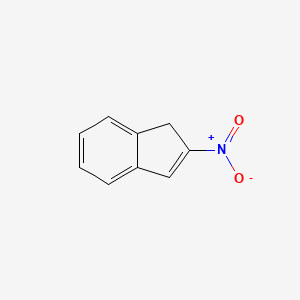

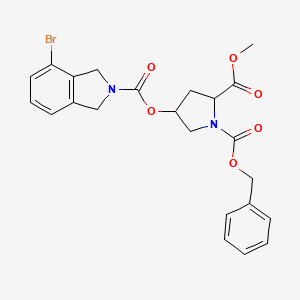
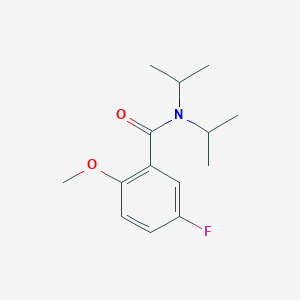
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
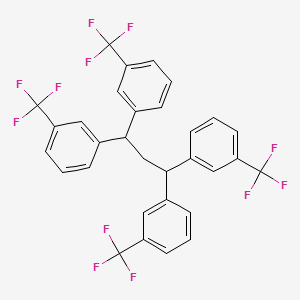
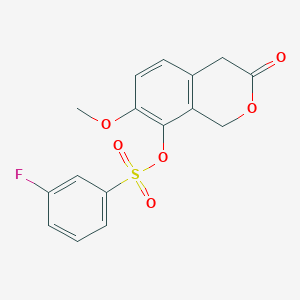
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
